molecular formula C20H23BrO3 B3936723 4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene

4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene

Cat. No. B3936723
M. Wt: 391.3 g/mol
InChI Key: GXOFNVXYGNEQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ABPBM and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ABPBM is not fully understood. However, studies have shown that ABPBM inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth, angiogenesis, and beta-amyloid aggregation. ABPBM has also been shown to activate various transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
ABPBM has been shown to have various biochemical and physiological effects. In cancer cells, ABPBM induces apoptosis and inhibits angiogenesis, leading to a decrease in tumor growth. In Alzheimer's disease, ABPBM inhibits the aggregation of beta-amyloid peptides, leading to a decrease in neurotoxicity. ABPBM also has anti-inflammatory and antioxidant properties, leading to a decrease in inflammation and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ABPBM in lab experiments is its potential therapeutic applications in various fields of scientific research. ABPBM has shown promising results in the treatment of cancer, Alzheimer's disease, and various inflammatory and oxidative stress-related diseases. However, one of the limitations of using ABPBM in lab experiments is its complex synthesis method, which may limit its availability and reproducibility.

Future Directions

There are many future directions for the research of ABPBM. One direction is to further investigate its potential therapeutic applications in various fields of scientific research. Another direction is to further understand its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and reproducible synthesis methods for ABPBM.

Scientific Research Applications

ABPBM has shown potential therapeutic applications in various fields of scientific research. One of the most promising applications of ABPBM is in the treatment of cancer. ABPBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABPBM has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides. Additionally, ABPBM has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,9-12,15H,1,6-8,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOFNVXYGNEQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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